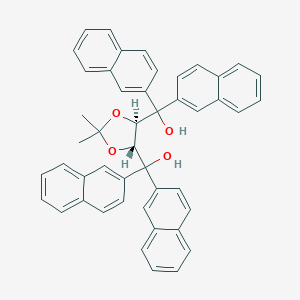
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol)
概要
説明
(-)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-L-threitol:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-L-threitol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl groups of L-threitol with an isopropylidene group, followed by the introduction of naphthyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize costs and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced naphthyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthyl derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Functionalized naphthyl compounds with various substituents.
科学的研究の応用
Chemistry: The compound is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products. It is also employed in the study of stereochemical effects in organic reactions.
Biology: In biological research, the compound is used to investigate the interactions between chiral molecules and biological systems. It serves as a model compound for studying the effects of chirality on biological activity.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials, where its chiral properties can impart unique characteristics to the final products.
作用機序
The mechanism of action of (-)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-L-threitol involves its interaction with various molecular targets, primarily through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the conformation and reactivity of the compound, leading to its observed effects in different applications. The specific pathways involved depend on the context in which the compound is used, such as catalysis, biological interactions, or material synthesis.
類似化合物との比較
2-Naphthol: A simpler naphthalene derivative with a hydroxyl group, used in the synthesis of dyes and as a precursor for other compounds.
BINOL (1,1’-Bi-2-naphthol): A chiral ligand used in asymmetric catalysis, similar to (-)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-L-threitol in its application as a chiral auxiliary.
Naphthalene: The parent compound of the naphthalene family, used in the production of phthalic anhydride and as a moth repellent.
Uniqueness: (-)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-L-threitol is unique due to its multiple naphthyl groups and chiral centers, which provide it with distinct stereochemical properties. This makes it particularly valuable in applications requiring high enantioselectivity and specific molecular interactions.
特性
IUPAC Name |
[(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWADMRIAKWGVBF-NDOUMJCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DINOL primarily acts as a chiral ligand in metal-catalyzed reactions, specifically with titanium complexes. [, ] Its bulky, sterically demanding structure creates a chiral environment around the metal center, influencing the approach and binding of reactants. This leads to preferential formation of one enantiomer over the other, achieving enantioselectivity in the desired product. [, ]
ANone: The provided research articles focus primarily on the use of DINOL in specific chemical reactions. Information regarding its broader material compatibility and stability under various conditions is not discussed.
A: DINOL itself is not a catalyst. It functions as a chiral ligand, modifying the reactivity and selectivity of metal catalysts, specifically titanium complexes. [, ] In the enantioselective addition of diethylzinc to aldehydes, DINOL, in conjunction with titanium tetraisopropoxide, creates a chiral catalyst system. [, ] This system exhibits high enantioselectivity, favoring the formation of one specific enantiomer of the chiral alcohol product. [, ]
ANone: The provided abstracts do not mention any computational studies, such as simulations, calculations, or QSAR models, specifically related to DINOL.
ANone: The provided abstracts don't discuss stability or formulation strategies specifically for DINOL.
ANone: The provided research articles primarily focus on the synthetic applications of DINOL and do not contain information about SHE regulations or risk management.
ANone: As DINOL is a chiral auxiliary and not a drug, information regarding PK/PD, efficacy, toxicity, drug delivery, biomarkers, analytical methods specific to biological systems, environmental impact, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, and research infrastructure related to its use in biological systems is not discussed in the provided research articles.
ANone: The provided research articles do not delve into the historical context or milestones associated with DINOL's discovery or development.
A: DINOL's primary application lies in the field of synthetic organic chemistry, particularly in asymmetric synthesis. [, ] Its use in developing enantioselective reactions has significant implications for pharmaceutical research and drug discovery. [, ] This highlights the synergy between synthetic chemistry and medicinal chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


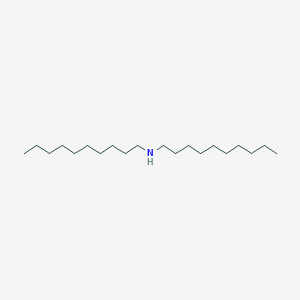
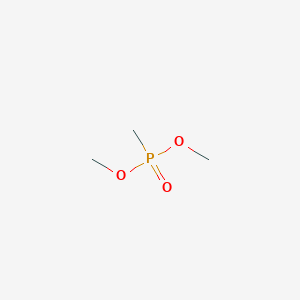
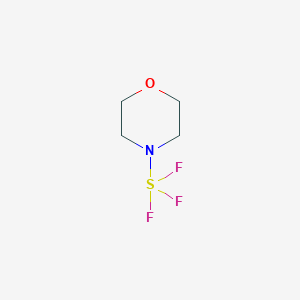

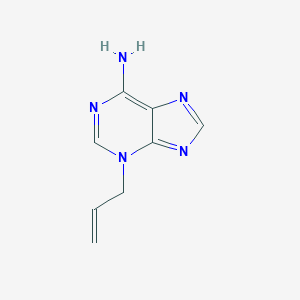


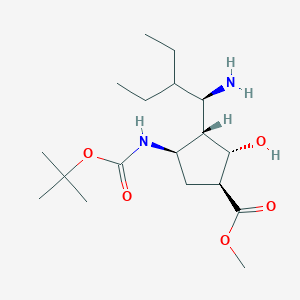
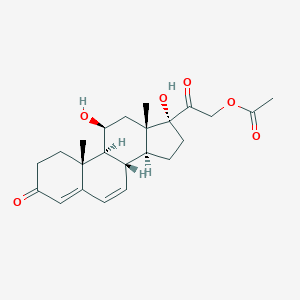
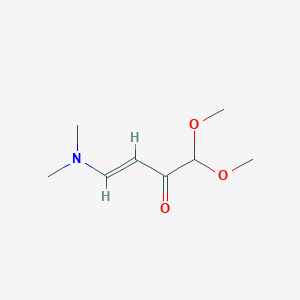
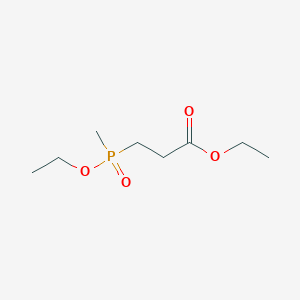
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)
